An In-depth Technical Guide to the Chemical Properties of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
An In-depth Technical Guide to the Chemical Properties of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and reactivity of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, a versatile building block in medicinal chemistry and materials science. The insights within are curated to empower researchers in leveraging this compound for novel applications.
Introduction: A Molecule of Strategic Importance
1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, also known as N-(3-(Trifluoromethyl)phenyl)maleimide, belongs to the class of N-aryl maleimides. These compounds are characterized by a highly reactive maleimide ring attached to an aromatic substituent. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring significantly influences the electronic properties and reactivity of the maleimide system, making it a subject of considerable interest in organic synthesis and drug design. Pyrrole and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The strategic incorporation of a trifluoromethyl group can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2]
This guide will delve into the core chemical attributes of this molecule, providing a foundation for its application in complex synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione is paramount for its effective use in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₆F₃NO₂ | [3] |
| Molecular Weight | 241.17 g/mol | [3] |
| CAS Number | 53629-19-9 | [3] |
| Melting Point | 62-65 °C | |
| Appearance | Likely a crystalline solid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in polar aprotic solvents like DMF and DMSO.[4] | Inferred from related compounds |
Synthesis Protocol: A Validated Approach
The synthesis of N-aryl maleimides typically follows a two-step process involving the formation of a maleamic acid intermediate, followed by cyclodehydration.[5][6] This established methodology ensures high yields and purity of the final product.
Step 1: Synthesis of N-(3-(Trifluoromethyl)phenyl)maleamic acid
This initial step involves the nucleophilic attack of the amine on maleic anhydride. The causality behind this experimental choice lies in the high reactivity of the anhydride towards amines, leading to a clean and efficient reaction.
-
Materials:
-
Maleic anhydride
-
3-(Trifluoromethyl)aniline
-
Anhydrous diethyl ether
-
-
Procedure:
-
In a flask equipped with a stirrer, dissolve maleic anhydride in anhydrous diethyl ether.
-
Slowly add a solution of 3-(trifluoromethyl)aniline in anhydrous diethyl ether to the maleic anhydride solution while stirring.
-
Continue stirring at room temperature. The maleamic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
Step 2: Cyclodehydration to 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
The cyclization of the maleamic acid is typically achieved using a dehydrating agent, such as acetic anhydride, with a catalyst like sodium acetate.[5] This self-validating system ensures the complete conversion of the intermediate to the desired maleimide.
-
Materials:
-
N-(3-(Trifluoromethyl)phenyl)maleamic acid
-
Acetic anhydride
-
Anhydrous sodium acetate
-
-
Procedure:
-
Suspend the dried N-(3-(trifluoromethyl)phenyl)maleamic acid in acetic anhydride.
-
Add anhydrous sodium acetate to the suspension.
-
Heat the mixture with stirring until the solid dissolves.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., cyclohexane or ethanol) to obtain the pure 1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione.
-
Caption: Workflow for the synthesis of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the vinyl protons of the maleimide ring. The protons on the phenyl ring will exhibit complex splitting patterns due to coupling, with chemical shifts influenced by the trifluoromethyl group. The two equivalent vinyl protons of the maleimide ring should appear as a singlet.[7]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons, the vinyl carbons of the maleimide ring, the carbons of the phenyl ring, and the carbon of the trifluoromethyl group. The carbonyl carbons are expected to resonate at the downfield region of the spectrum.[8]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:[9]
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (imide carbonyl) | ~1700-1780 |
| C=C (alkene) | ~1630-1680 |
| C-N (imide) | ~1350-1380 |
| C-F (trifluoromethyl) | ~1100-1300 |
| Aromatic C-H | ~3000-3100 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (241.17 g/mol ).[10] The fragmentation pattern would be influenced by the stability of the aromatic ring and the maleimide moiety. Common fragmentation pathways for aromatic compounds involve the loss of small neutral molecules.[11] The presence of the trifluoromethyl group may lead to characteristic fragmentation patterns involving the loss of CF₂ or CF₃ radicals.
Chemical Reactivity and Synthetic Utility
The reactivity of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione is dominated by the electrophilic nature of the maleimide double bond, making it an excellent Michael acceptor and a dienophile in Diels-Alder reactions.[3]
Michael Addition Reactions
The electron-deficient double bond of the maleimide ring readily undergoes conjugate addition with a variety of nucleophiles. Thiol-Michael addition is particularly noteworthy due to its high efficiency and specificity, forming the basis of many bioconjugation strategies.[4] The reaction proceeds rapidly under mild conditions to form a stable thioether linkage.
Caption: Michael addition reaction of the title compound with a nucleophile.
Diels-Alder Reactions
As a potent dienophile, 1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione can participate in [4+2] cycloaddition reactions with conjugated dienes to form complex cyclic structures.[6][12] This reaction is a powerful tool for the construction of six-membered rings with high stereocontrol.
Caption: Diels-Alder reaction of the title compound with a conjugated diene.
Applications in Drug Development and Materials Science
The unique reactivity profile of 1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione makes it a valuable tool in several scientific domains.
-
Bioconjugation: Its high reactivity and specificity towards thiols make it an ideal reagent for labeling proteins, peptides, and other biomolecules.[13] This is particularly relevant in the development of antibody-drug conjugates (ADCs) and other targeted therapies. The trifluoromethyl group can also serve as a useful ¹⁹F NMR probe for studying biological systems.
-
Medicinal Chemistry: The pyrrole-2,5-dione scaffold is present in various biologically active compounds.[4] This molecule can serve as a starting point for the synthesis of novel therapeutic agents, with the trifluoromethylphenyl group potentially enhancing pharmacological properties.[14]
-
Polymer and Materials Science: N-substituted maleimides are used as monomers and cross-linking agents to produce thermally stable polymers. The introduction of the trifluoromethyl group can further enhance the thermal and chemical resistance of these materials.
Conclusion
1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione is a highly functionalized molecule with significant potential in organic synthesis, medicinal chemistry, and materials science. Its well-defined synthesis, predictable reactivity, and the advantageous properties imparted by the trifluoromethyl group make it a valuable building block for the creation of novel and complex molecular architectures. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this compound in their scientific pursuits.
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